8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine
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Overview
Description
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes fused pyridine and pyrazine rings, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine typically involves multi-step processes that include the formation of intermediate compounds. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine involves the inhibition of specific molecular targets such as fibroblast growth factor receptors. This inhibition disrupts downstream signaling pathways like PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine is unique due to its specific combination of pyridine and pyrazine rings, which provides a distinct scaffold for drug development. Its ability to inhibit multiple kinase pathways makes it a versatile compound for therapeutic applications.
Properties
Molecular Formula |
C14H9N5 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C14H9N5/c1-2-10-11(8-19-13(10)16-4-1)9-3-5-17-14-12(9)15-6-7-18-14/h1-8H,(H,16,19) |
InChI Key |
BUUCNPYMIJAGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C3=C4C(=NC=C3)N=CC=N4)N=C1 |
Origin of Product |
United States |
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